molecular formula C11H14FN B1444177 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1376070-59-5

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1444177
CAS RN: 1376070-59-5
M. Wt: 179.23 g/mol
InChI Key: YELZVMJJCGQUGO-UHFFFAOYSA-N
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Description

“5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine” is a chemical compound . It is also known as “5-FLUORO-2-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE” with a CAS Number of 1368766-25-9 . The compound has a molecular weight of 178.21 .


Synthesis Analysis

The synthesis of fluorinated compounds, including “this compound”, has attracted attention from biologists and chemists . Enzymatic methods are essential for the synthesis of these compounds . The direct formation of the C-F bond by fluorinase is the most effective and promising method .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H14FN . The InChI Code is 1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Developments in fluorine chemistry have significantly enhanced the use of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), for treating cancer. 5-FU, extensively utilized in chemotherapy, benefits from methods incorporating radioactive and stable isotopes to study its metabolism and biodistribution. Recent insights reveal new roles for RNA modifying enzymes inhibited by 5-FU, expanding understanding beyond thymidylate synthase (TS) inhibition. Additionally, polymeric fluorinated pyrimidines offer potential for more precise cancer treatment in personalized medicine (Gmeiner, 2020).

PFAS Removal with Amine-Functionalized Sorbents

Amine-containing sorbents present innovative solutions for controlling perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective PFAS removal, addressing the challenge of their persistent and mobile nature in drinking water. This advancement points to the strategic design of next-generation sorbents for environmental management (Ateia et al., 2019).

Enhancements in Oral Fluoropyrimidine Treatments

Oral fluoropyrimidine-based therapies, like S-1, offer significant benefits in the treatment of gastrointestinal cancers. S-1, a combination drug including tegafur (a prodrug of 5-FU), gimeracil, and oteracil potassium, exemplifies the shift towards oral administration, reducing the need for continuous intravenous infusions. Clinical studies have underscored S-1’s efficacy and reduced toxicity compared to traditional 5-FU regimens, indicating its potential as a more convenient and effective cancer treatment option (Satoh & Sakata, 2012).

Fluorine in Agrochemicals

The incorporation of fluorine into agrochemicals has been a significant area of research, with 40 fluorine-containing agrochemicals receiving standardization names in the last decade. The methodologies for introducing fluorine into these compounds, primarily through fluorine-containing building blocks, demonstrate the critical role of fluorine in enhancing agrochemical efficacy and environmental safety. This review highlights the importance of fluorine in the development of new, efficient, and economically viable pesticide synthetic routes (Wang et al., 2021).

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well . This interaction suggests that this compound may influence neurotransmitter levels in the brain, potentially affecting mood and behavior.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act on dopamine, fully substituting d-amphetamine in rodent studies . This indicates that this compound may have stimulant properties and could impact cellular processes related to energy production and neurotransmission.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the reuptake of serotonin and norepinephrine, which increases their availability in the synaptic cleft . This mechanism is similar to that of certain antidepressants and stimulants, suggesting potential therapeutic applications for this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in vitro and in vivo. It has been noted that the compound remains stable under certain conditions, but its effects may diminish over time due to metabolic degradation . Long-term studies are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, in rodent studies, it has been shown to substitute for d-amphetamine at one-eighth the potency . This indicates that careful dosage control is necessary to avoid potential toxicity and achieve desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include hydroxylation and conjugation reactions, which help in its breakdown and elimination from the body . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues . For instance, the compound may be transported across cell membranes by specific transporters, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.

properties

IUPAC Name

5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7,11H,5-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELZVMJJCGQUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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